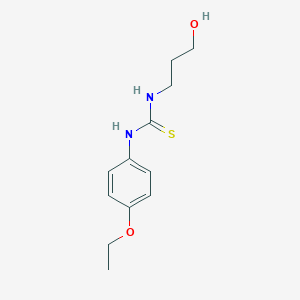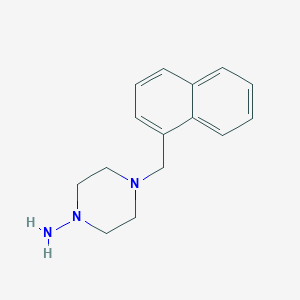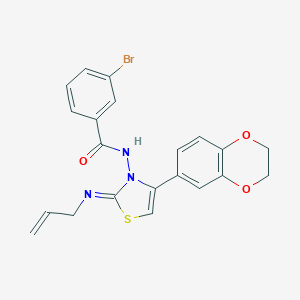
1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with carbon disulfide and an alkylating agent. The general synthetic route involves:
Step 1: Reaction of 4-ethoxyaniline with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate.
Step 2: Alkylation of the dithiocarbamate with 3-chloropropanol to yield the desired thiourea compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, alkoxides, or amines under appropriate conditions.
Major Products:
Oxidation: Sulfenic, sulfinic, or sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The ethoxyphenyl and hydroxypropyl groups contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)thiourea can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)-3-(3-hydroxypropyl)thiourea: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea: Similar structure but with a shorter hydroxyalkyl chain.
1-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)urea: Similar structure but with a urea moiety instead of a thiourea moiety.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-hydroxypropyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-16-11-6-4-10(5-7-11)14-12(17)13-8-3-9-15/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBGHXPQIWFERX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-bromophenyl)ethylidene]-N-[4-(1-naphthylmethyl)-1-piperazinyl]amine](/img/structure/B382392.png)

![3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B382394.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(2-propynylsulfanyl)-1H-benzimidazole](/img/structure/B382396.png)

![Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B382400.png)


![3-[[4-(2-methoxyphenyl)piperazin-1-yl]amino]indol-2-one](/img/structure/B382410.png)
![N-(2-hydroxyethyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B382413.png)
![3-[(4-phenylpiperazin-1-yl)amino]indol-2-one](/img/structure/B382414.png)
![4-(2-methoxyphenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B382415.png)
![N-(3-hydroxypropyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382416.png)
![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B382417.png)
